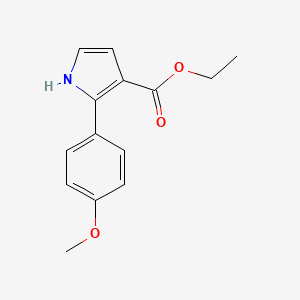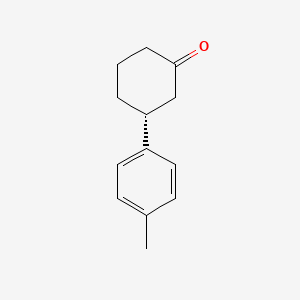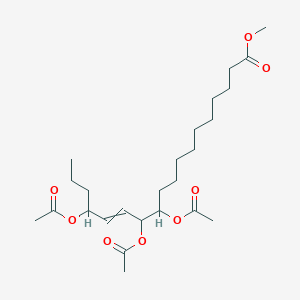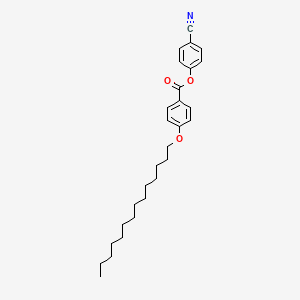
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester is a chemical compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Méthodes De Préparation
The synthesis of 1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the pyrrole ring. The reaction conditions typically include refluxing the mixture in ethanol or another suitable solvent .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: Electrophilic substitution reactions are common for pyrrole compounds due to the electron-rich nature of the pyrrole ring. Reagents such as halogens, nitrating agents, or sulfonating agents can be used to introduce various substituents onto the pyrrole ring.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the position of substitution on the pyrrole ring.
Applications De Recherche Scientifique
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials science applications.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors, receptor agonists, and other bioactive molecules.
Medicine: The compound’s derivatives have potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The methoxyphenyl group and ethyl ester functional group can influence the compound’s binding affinity and specificity for its molecular targets.
Comparaison Avec Des Composés Similaires
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester can be compared with other similar compounds, such as:
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, methyl ester: This compound has a methyl ester group instead of an ethyl ester group, which can affect its chemical properties and reactivity.
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, propyl ester: The presence of a propyl ester group can influence the compound’s solubility and other physical properties.
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, butyl ester: The butyl ester group can impact the compound’s hydrophobicity and interactions with other molecules.
Propriétés
Numéro CAS |
647836-43-9 |
|---|---|
Formule moléculaire |
C14H15NO3 |
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
ethyl 2-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-3-18-14(16)12-8-9-15-13(12)10-4-6-11(17-2)7-5-10/h4-9,15H,3H2,1-2H3 |
Clé InChI |
GFJPHNRCGYSQLJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NC=C1)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide](/img/structure/B12580812.png)
![(Z)-[bis(3-nitropropyl)amino]-hydroxyimino-oxidoazanium](/img/structure/B12580815.png)
![4-{(E)-[4-(2,3-Dihydroxypropoxy)phenyl]diazenyl}benzonitrile](/img/structure/B12580816.png)

![(5S,6S,7R,8R,9S,13S,14S,15S)-8,14-Bis{[tert-butyl(dimethyl)silyl]oxy}-5,7,9,11,13,15-hexamethyl-18-oxooctadeca-1,3,11,16-tetraen-6-yl carbamate](/img/structure/B12580824.png)
![6-[(3,5-dimethoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12580828.png)

![[3,4-Bis(2-acetyl-5-methoxyphenyl)-2-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxy-diphenylmethyl]phenyl] phosphite](/img/structure/B12580832.png)

![Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]-](/img/structure/B12580852.png)
![Acetamide,N,N-bis(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12580883.png)

![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea](/img/structure/B12580898.png)

